9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a phenylpropyl group attached to a tetrahydropyrimido[2,1-f]purine core
Vorbereitungsmethoden
The synthesis of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The synthesis begins with the preparation of the purine core through a condensation reaction involving barbituric acid, aldehydes, and anilines.
Introduction of Substituents: The methoxyphenyl, dimethyl, and phenylpropyl groups are introduced through subsequent reactions, often involving nucleophilic substitution and alkylation reactions.
Cyclization: The final step involves cyclization to form the tetrahydropyrimido[2,1-f]purine structure.
Analyse Chemischer Reaktionen
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis and repair.
Biological Studies: The compound’s interactions with cellular components, such as lysosomes and mitochondria, have been investigated to understand its mechanism of inducing apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound for studying purine metabolism and its role in cellular processes.
Wirkmechanismus
The mechanism of action of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with key enzymes and cellular pathways:
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other purine derivatives with varying substituents:
Trimetrexate: A nonclassical antifolate that inhibits DHFR but lacks the methoxyphenyl and phenylpropyl groups.
Piritrexime: Another nonclassical antifolate with different substituents, used for its anticancer properties.
TMP: A purine derivative with different substituents, also used as an anticancer agent.
The uniqueness of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substituents and its potent anticancer activity through a unique mechanism of action.
Eigenschaften
Molekularformel |
C26H29N5O3 |
---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H29N5O3/c1-18-16-30(20-12-7-13-21(15-20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)14-8-11-19-9-5-4-6-10-19/h4-7,9-10,12-13,15,18H,8,11,14,16-17H2,1-3H3 |
InChI-Schlüssel |
HIULKRNFWPXTTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.